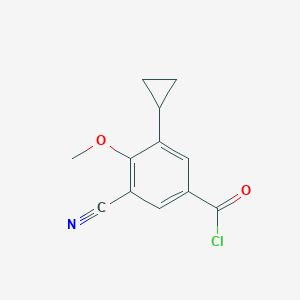
Benzyl 3-(1,3,4-oxadiazol-2-yl)phenylcarbamate
描述
Benzyl 3-(1,3,4-oxadiazol-2-yl)phenylcarbamate is a compound that features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of hydrazides with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). Another approach involves the use of acylhydrazones, which can be cyclized using oxidizing agents like iodine (I2) or potassium carbonate (K2CO3) under appropriate conditions .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs scalable and efficient methods such as one-pot syntheses. For example, the combination of an organo acridinium photocatalyst and a cobaloxime catalyst enables an oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones to provide 1,3,4-oxadiazoles in good yields . This method is advantageous due to its high efficiency and minimal byproduct formation.
化学反应分析
Types of Reactions
1,3,4-Oxadiazole derivatives can undergo various chemical reactions, including:
Oxidation: Oxidative cyclization of hydrazones to form 1,3,4-oxadiazoles.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions with halides to form substituted oxadiazoles.
Common Reagents and Conditions
Oxidation: Iodine (I2), potassium carbonate (K2CO3), and oxygen (O2) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Copper (II) oxide nanoparticles can catalyze nucleophilic substitution reactions with aryl or alkenyl halides.
Major Products
The major products formed from these reactions include various substituted 1,3,4-oxadiazoles, which can exhibit diverse biological activities and chemical properties.
科学研究应用
Chemistry
1,3,4-Oxadiazole derivatives are widely used as building blocks in organic synthesis due to their stability and reactivity. They serve as intermediates in the synthesis of more complex molecules.
Biology and Medicine
These compounds have shown promising antimicrobial, antifungal, and antiviral activities. For instance, some 1,3,4-oxadiazole derivatives have demonstrated stronger activity against Pseudomonas aeruginosa and Staphylococcus aureus compared to standard antibiotics .
Industry
In the agrochemical industry, 1,3,4-oxadiazole derivatives are used as fungicides and herbicides. They are also employed in the development of new materials with specific electronic and optical properties .
作用机制
The mechanism of action of 1,3,4-oxadiazole derivatives often involves the inhibition of key enzymes or receptors in biological systems. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary depending on the specific structure of the oxadiazole derivative and its intended application .
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,3-Triazole: A five-membered ring containing three nitrogen atoms.
1,2,4-Triazole: Similar to 1,2,3-triazole but with different nitrogen atom positions.
Uniqueness
Benzyl 3-(1,3,4-oxadiazol-2-yl)phenylcarbamate is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties. Its 1,3,4-oxadiazole ring system is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold for drug design and material science applications .
属性
分子式 |
C16H13N3O3 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
benzyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C16H13N3O3/c20-16(21-10-12-5-2-1-3-6-12)18-14-8-4-7-13(9-14)15-19-17-11-22-15/h1-9,11H,10H2,(H,18,20) |
InChI 键 |
FRHGMCJZHVLODK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C3=NN=CO3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)sulfonylamino]-2-cyclohexylacetic acid](/img/structure/B8409412.png)




amino}heptanoate](/img/structure/B8409437.png)





![7-[4-(4-Chlorophenacyl)piperazino]-1-ethyl-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8409482.png)

